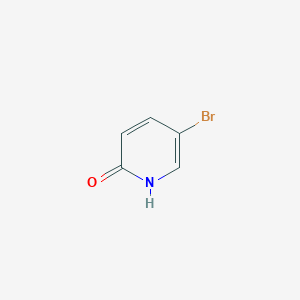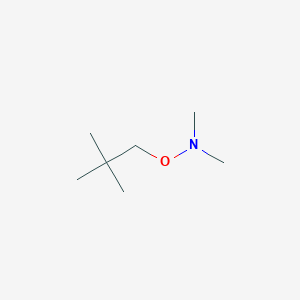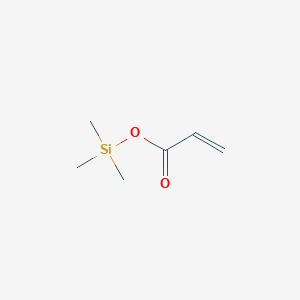![molecular formula H2O4W B085289 Kyselina wolframova [Czech] CAS No. 11105-11-6](/img/structure/B85289.png)
Kyselina wolframova [Czech]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Kyselina wolframova, also known as tungstic acid, is a chemical compound with the molecular formula H2WO4. It is a white, crystalline powder that is soluble in water and has a wide range of applications in scientific research. In
Applications De Recherche Scientifique
Kyselina wolframova has a wide range of applications in scientific research. It is commonly used as a catalyst in organic synthesis reactions, such as the oxidation of alcohols and the synthesis of carboxylic acids. It is also used in the production of tungsten oxide and tungsten metal, which are important materials in the electronics industry.
Mécanisme D'action
The mechanism of action of kyselina wolframova is not well understood. However, it is believed to act as a Lewis acid, which is a type of chemical that can accept a pair of electrons from another molecule. This property makes it an effective catalyst in many organic synthesis reactions.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of kyselina wolframova. However, it has been shown to have low toxicity and is not considered a major health hazard. It is important to note that further research is needed to fully understand the potential effects of this chemical compound.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of kyselina wolframova is its effectiveness as a catalyst in organic synthesis reactions. It is also relatively inexpensive and easy to synthesize. However, it has limited solubility in many solvents, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not well understood, which can make it difficult to predict its behavior in certain reactions.
Orientations Futures
There are several future directions for research on kyselina wolframova. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the investigation of its potential applications in the production of new materials, such as nanomaterials and semiconductors. Finally, further research is needed to fully understand the biochemical and physiological effects of this chemical compound.
Méthodes De Synthèse
Kyselina wolframova can be synthesized through the reaction of sodium tungstate with sulfuric acid. The resulting Kyselina wolframova [Czech] acid is then purified through a series of washes and filtrations to obtain the final product. This synthesis method is widely used in laboratories and is relatively simple and cost-effective.
Propriétés
Numéro CAS |
11105-11-6 |
|---|---|
Nom du produit |
Kyselina wolframova [Czech] |
Formule moléculaire |
H2O4W |
Poids moléculaire |
249.9 g/mol |
Nom IUPAC |
trioxotungsten;hydrate |
InChI |
InChI=1S/H2O.3O.W/h1H2;;;; |
Clé InChI |
YGIGBRKGWYIGPA-UHFFFAOYSA-N |
SMILES |
O.O=[W](=O)=O |
SMILES canonique |
O.O=[W](=O)=O |
Autres numéros CAS |
11105-11-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



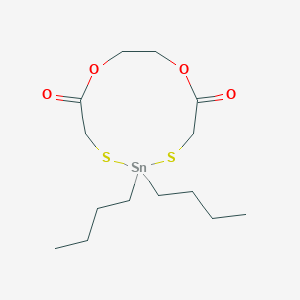
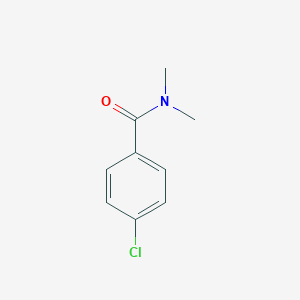
![5-Nitrobenzo[c]isothiazol-3-amine](/img/structure/B85209.png)
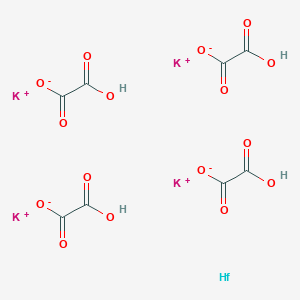
![9-Azabicyclo[6.1.0]non-8-ene](/img/structure/B85213.png)
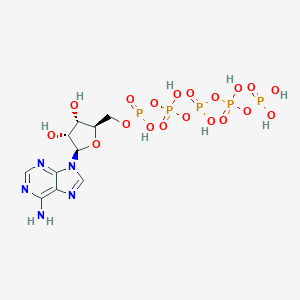

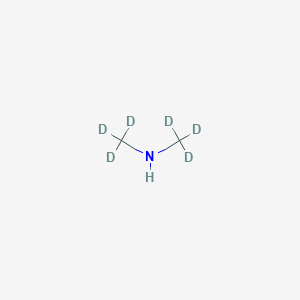
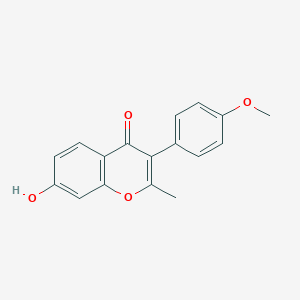
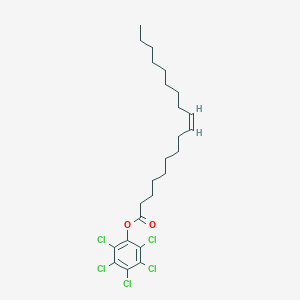
![(8S,10S,13S,14S,16S,17R)-17-acetyl-17-hydroxy-10,13,16-trimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B85226.png)
